
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea, also known as DMTU, is a synthetic compound that has been widely used in scientific research. DMTU is a thiourea derivative that has been synthesized for its antioxidant and radical scavenging properties. The compound has been shown to have a variety of biochemical and physiological effects, making it an important tool for researchers in various fields.
作用機序
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea involves its ability to scavenge free radicals and reactive oxygen species. The compound reacts with these species to form stable products, thereby reducing their harmful effects on cells and tissues. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to activate various signaling pathways that are involved in the regulation of cell growth, survival, and differentiation.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been shown to have a variety of biochemical and physiological effects. The compound has been shown to protect against oxidative stress-induced damage to DNA, proteins, and lipids. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been shown to inhibit the activation of various pro-inflammatory pathways, thereby reducing inflammation. The compound has also been shown to enhance the activity of various antioxidant enzymes such as superoxide dismutase and catalase.
実験室実験の利点と制限
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has several advantages for use in lab experiments. The compound is stable and easy to handle, making it suitable for various applications. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is also readily available and relatively inexpensive compared to other antioxidants. However, one limitation of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea is its limited solubility in water, which can affect its bioavailability and activity in certain experiments.
将来の方向性
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea. One area of interest is the development of novel N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea derivatives with improved antioxidant and radical scavenging properties. Another area of interest is the study of the role of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea in various disease models, including cancer, diabetes, and neurodegenerative disorders. Furthermore, the use of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea as a therapeutic agent in various diseases is an area that requires further investigation. Finally, the development of new methods for the delivery of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea to target tissues and cells is an important direction for future research.
合成法
The synthesis of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea involves the reaction of 2,4-dimethoxyaniline with 2-methylphenylisothiocyanate in the presence of a base. The reaction results in the formation of N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea as a white crystalline solid. The purity of the compound can be determined by various analytical techniques such as NMR, IR, and mass spectrometry.
科学的研究の応用
N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has been extensively used in scientific research due to its antioxidant and radical scavenging properties. The compound has been shown to protect against oxidative stress and reduce the levels of reactive oxygen species in various cell types. N-(2,4-dimethoxyphenyl)-N'-(2-methylphenyl)thiourea has also been used as a probe to study the role of oxidative stress in various diseases such as cancer, diabetes, and neurodegenerative disorders.
特性
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(2-methylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2S/c1-11-6-4-5-7-13(11)17-16(21)18-14-9-8-12(19-2)10-15(14)20-3/h4-10H,1-3H3,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGEDRVQIUTZVKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=S)NC2=C(C=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

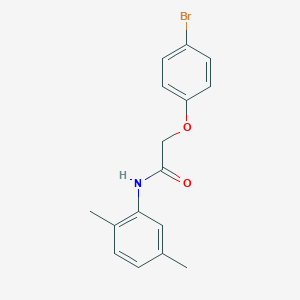
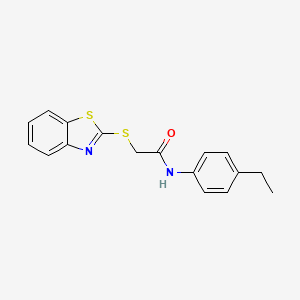
![ethyl {4-[(4-nitrobenzoyl)amino]phenyl}acetate](/img/structure/B5791923.png)
![N-(2-fluorophenyl)-2-[(4-methyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5791928.png)
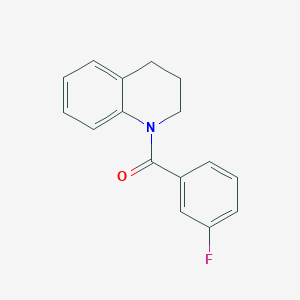
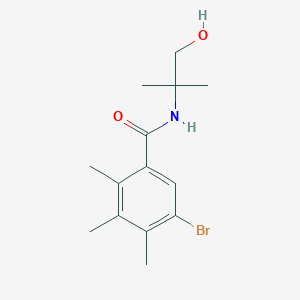
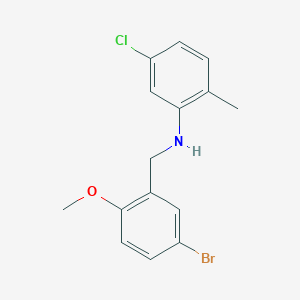

![4-{[(2,3,5-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5791973.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(2,4-dichlorophenyl)ethanimidamide](/img/structure/B5791975.png)
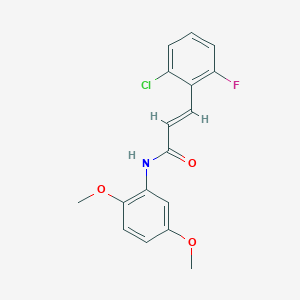
![4-(3-{[{2-[4-(dimethylamino)benzylidene]hydrazino}(imino)methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5791994.png)
![4-[2-(4,6-di-1-piperidinyl-1,3,5-triazin-2-yl)carbonohydrazonoyl]phenyl benzoate](/img/structure/B5792001.png)
![methyl 4-ethyl-2-[(2-fluorobenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5792008.png)